N-(4-phenoxyphenyl)-N-(phenylsulfonyl)glycine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-[N-(benzenesulfonyl)-4-phenoxyanilino]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO5S/c22-20(23)15-21(27(24,25)19-9-5-2-6-10-19)16-11-13-18(14-12-16)26-17-7-3-1-4-8-17/h1-14H,15H2,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIEWBKUITZEYSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)N(CC(=O)O)S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for N 4 Phenoxyphenyl N Phenylsulfonyl Glycine and Its Structural Analogs
Advanced Synthetic Routes to the Core N-(Phenylsulfonyl)glycine Scaffold
Functionalization Strategies for the Glycine (B1666218) Nitrogen Atom
Glycine, being the simplest amino acid, provides a versatile starting point for the synthesis of more complex derivatives. nih.govacs.org The nitrogen atom of glycine is a key site for functionalization, allowing for the introduction of various substituents. researchgate.net In the context of synthesizing N-(4-phenoxyphenyl)-N-(phenylsulfonyl)glycine, the primary transformations involve N-arylation and N-sulfonylation.
Another strategy involves the direct C-H bond functionalization of glycine derivatives, which can provide a more atom-economical route to substituted glycine compounds. nih.gov These advanced methods offer alternatives to traditional cross-coupling reactions and can be advantageous in certain synthetic contexts.
Construction of the Phenylsulfonyl Moiety
The phenylsulfonyl group is typically introduced by reacting the glycine nitrogen atom with benzenesulfonyl chloride or a derivative thereof. This reaction is usually carried out in the presence of a base to neutralize the hydrochloric acid that is formed as a byproduct. The choice of base and solvent is crucial for achieving high yields and purity.
The sulfonylation reaction is a well-established transformation in organic synthesis and is generally high-yielding. The reactivity of the benzenesulfonyl chloride can be modulated by the presence of substituents on the phenyl ring, allowing for the synthesis of a variety of analogs with different electronic properties.
Introduction of the 4-Phenoxyphenyl Substituent
The 4-phenoxyphenyl group is a defining feature of the target molecule. Its introduction can be achieved through various synthetic strategies, primarily relying on cross-coupling reactions to form the diaryl ether linkage and the carbon-nitrogen bond.
Coupling Reactions for Phenoxyphenyl Linkage
The formation of the diaryl ether bond of the 4-phenoxyphenyl moiety is often accomplished using Ullmann condensation or Buchwald-Hartwig amination reactions. The Ullmann condensation typically involves the reaction of a phenol (B47542) with an aryl halide in the presence of a copper catalyst. The Buchwald-Hartwig amination, on the other hand, utilizes a palladium catalyst to couple an amine with an aryl halide or triflate.
The choice between these methods depends on the specific substrates and the desired reaction conditions. The Buchwald-Hartwig amination is often favored for its milder reaction conditions and broader substrate scope. The selection of the appropriate ligand for the palladium catalyst is critical for achieving high efficiency in these coupling reactions.
The table below summarizes typical conditions for these coupling reactions.
| Reaction Type | Catalyst | Ligand | Base | Solvent | Temperature (°C) |
| Ullmann Condensation | CuI | Phenanthroline | K2CO3 | DMF | 120-150 |
| Buchwald-Hartwig Amination | Pd(OAc)2 | BINAP | Cs2CO3 | Toluene | 80-110 |
Regioselective Synthesis of Substituted Phenoxyphenyl Glycine Derivatives
Controlling the position of substituents on the phenoxyphenyl rings is essential for structure-activity relationship studies. Regioselectivity can be achieved by using starting materials with pre-defined substitution patterns. For example, starting with a substituted phenol or a substituted aryl halide allows for the synthesis of specific isomers of the final compound.
Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. This technique can be employed to introduce substituents at specific positions on the phenoxyphenyl moiety before or after its coupling to the glycine scaffold.
Derivatization and Diversification Strategies for this compound Analogs
The modular nature of the synthesis of this compound allows for the creation of a wide range of analogs. Diversification can be achieved by varying the substituents on the phenylsulfonyl ring, the phenoxyphenyl moiety, and by modifying the glycine backbone itself.
For instance, a variety of substituted benzenesulfonyl chlorides can be used to introduce different functional groups onto the phenylsulfonyl ring. Similarly, a wide array of substituted phenols and aryl halides can be employed to generate diverse phenoxyphenyl analogs.
Furthermore, the carboxylic acid group of the glycine moiety can be converted into other functional groups, such as amides or esters, to further expand the chemical space of the synthesized compounds. This derivatization can be crucial for modulating the physicochemical properties of the molecules. The table below illustrates some potential derivatization strategies.
| Moiety to be Modified | Reagents and Conditions | Resulting Functional Group |
| Phenylsulfonyl Ring | Substituted Benzenesulfonyl Chlorides | Variously Substituted Phenylsulfonyl Groups |
| Phenoxyphenyl Rings | Substituted Phenols/Aryl Halides | Variously Substituted Phenoxyphenyl Groups |
| Glycine Carboxylic Acid | Amine, Coupling Agent (e.g., EDC, HOBt) | Amide |
| Glycine Carboxylic Acid | Alcohol, Acid Catalyst | Ester |
These derivatization strategies, combined with the synthetic methodologies described above, provide a powerful toolkit for the synthesis and exploration of this compound and its analogs.
Synthesis of Chalcone (B49325) and Thiosemicarbazone Derivatives of N-(4-substituted phenyl)glycine
A versatile approach to modifying N-substituted glycine derivatives involves the strategic use of a bifunctional starting material, N-(4-acetylphenyl)glycine. This compound possesses a glycine side arm and an opposing acetyl group, which serves as a reactive center for further derivatization.
The synthesis of chalcone derivatives is achieved through the Claisen-Schmidt condensation of N-(4-acetylphenyl)glycine with various aromatic aldehydes. This reaction typically occurs in the presence of a base, such as sodium hydroxide (B78521), in an alcoholic solvent. The acetyl group's methyl protons are sufficiently acidic to be removed by the base, forming an enolate that then attacks the carbonyl carbon of the aromatic aldehyde, ultimately leading to the α,β-unsaturated ketone structure characteristic of chalcones.
For the synthesis of thiosemicarbazone derivatives , the ketone functionality of N-(4-acetylphenyl)glycine is reacted with thiosemicarbazide. This condensation reaction, often catalyzed by a small amount of acid, results in the formation of a C=N bond, converting the acetyl group into a thiosemicarbazone moiety. These two intermediates, the chalcone and the thiosemicarbazone, are pivotal for creating a wider array of complex derivatives.
Table 1: Synthesis of Chalcone and Thiosemicarbazone Intermediates from N-(4-acetylphenyl)glycine
| Intermediate | Reagent(s) | Typical Conditions | Product Type |
| Chalcone Analog | Aromatic Aldehydes | Ethanolic NaOH | α,β-Unsaturated Ketone |
| Thiosemicarbazone Derivative | Thiosemicarbazide | Acid catalyst, Reflux | C=N Schiff Base |
Exploration of Heterocyclic Ring Incorporation in Glycine Derivatives
The chalcone and thiosemicarbazone intermediates derived from N-(4-acetylphenyl)glycine are valuable precursors for synthesizing a variety of heterocyclic systems. These cyclization reactions significantly expand the structural diversity of the glycine analogs.
From Chalcone Intermediates: The α,β-unsaturated ketone system in the chalcone derivatives is highly susceptible to cyclocondensation reactions.
Oxazines and Thiazines: Reaction with urea (B33335) or thiourea (B124793) in the presence of ethanolic sodium hydroxide leads to the formation of six-membered oxazine (B8389632) and thiazine (B8601807) rings, respectively.
Isoxazoles: Treatment with hydroxylamine (B1172632) hydrochloride can yield isoxazole (B147169) derivatives.
From Thiosemicarbazone Intermediates: The thiosemicarbazone moiety provides the necessary atoms (N, S) to form various sulfur- and nitrogen-containing heterocycles.
1,3,4-Thiadiazolines: Thiosemicarbazones can undergo oxidative cyclization to form thiadiazoline rings.
1,2,4-Triazoles: These derivatives can also be cyclized to afford five-membered 1,2,4-triazole (B32235) structures.
These synthetic pathways allow for the incorporation of diverse heterocyclic rings onto the N-phenylglycine scaffold, leveraging the reactivity of the pre-formed chalcone and thiosemicarbazone functionalities.
Table 2: Examples of Heterocyclic Ring Formation from Glycine Derivatives
| Precursor | Reagent | Resulting Heterocycle |
| Chalcone Analog | Urea | Oxazine |
| Chalcone Analog | Thiourea | Thiazine |
| Chalcone Analog | Hydroxylamine | Isoxazole |
| Thiosemicarbazone Derivative | (Oxidative Cyclization) | 1,3,4-Thiadiazoline |
Development of Other N-Substituted Glycine Analogs, including N-alkylated and N-acyl derivatives
The synthesis of N-substituted glycine analogs extends beyond the chalcone and thiosemicarbazone routes, with several powerful methods available for creating diverse libraries of compounds, including N-alkylated and N-acyl derivatives.
A prominent and highly versatile technique is the submonomer solid-phase synthesis for producing oligo(N-substituted glycines), also known as peptoids . This method involves a two-step iterative cycle on a solid support. organic-chemistry.org
Acylation: A resin-bound amine is acylated with a haloacetic acid, typically bromoacetic acid, activated in situ with a coupling agent like N,N'-diisopropylcarbodiimide (DIC). organic-chemistry.org
Displacement: The resulting α-haloacetamide undergoes nucleophilic substitution with a primary amine. organic-chemistry.org The bromide is displaced, and the amine's side chain is incorporated onto the glycine nitrogen. organic-chemistry.org
This submonomer approach is exceptionally flexible, as a vast array of commercially available primary amines can be used, allowing for the introduction of a wide diversity of N-substituents (side chains). organic-chemistry.org The efficiency of this method enables the synthesis of long peptoid chains. organic-chemistry.org For less reactive nucleophiles, such as substituted anilines, the displacement step can be accelerated by adding halophilic silver salts to facilitate bromide abstraction. researchgate.netnih.gov
In addition to solid-phase methods, green synthesis approaches have been developed for N-alkylated glycine derivatives. researchgate.netrawdatalibrary.net One such method involves the reaction of various alkyl amines with chloroacetic acid in water, avoiding the use of toxic solvents. researchgate.netrawdatalibrary.net This procedure involves the dropwise addition of an aqueous solution of an alkyl amine to an aqueous solution of chloroacetic acid in an ice bath, followed by stirring. rawdatalibrary.net This safe and environmentally friendly approach yields N-substituted glycines with aliphatic chains of varying lengths and branching. researchgate.net
Table 3: Comparison of Synthetic Methods for N-Substituted Glycine Analogs
| Method | Key Features | Advantages | Typical Products |
| Submonomer Solid-Phase Synthesis | Two-step cycle (acylation, displacement) on a solid support. organic-chemistry.org | High efficiency, vast side chain diversity, suitable for oligomers. organic-chemistry.org | Peptoids (N-acyl/N-alkyl glycine oligomers). rsc.org |
| Green Synthesis in Water | Reaction of alkyl amines with chloroacetic acid in an aqueous medium. rawdatalibrary.net | Environmentally friendly, avoids toxic solvents. researchgate.net | N-alkylated glycine derivatives. researchgate.net |
Photochemical and Atom-Economical Sulfonylimination Approaches for β-Amino Sulfone Derivatives
Modern synthetic chemistry has seen the emergence of powerful photochemical methods that offer direct and atom-economical routes to β-amino sulfone derivatives, which are structural analogs of N-substituted glycine. An organo-photocatalytic sulfonylimination of alkenes has been developed using readily available N-sulfonyl ketimines as bifunctional reagents. nih.govacs.org
This transformation provides a direct pathway for synthesizing valuable β-amino sulfone derivatives as a single regioisomer. organic-chemistry.orgacs.org The reaction is initiated by an organic photosensitizer, such as thioxanthone, under visible light irradiation. organic-chemistry.orgresearchgate.net The photosensitizer, upon excitation, transfers energy to the N-sulfonyl ketimine, inducing the homolytic cleavage of the N–S bond. researchgate.net This generates both an iminyl radical and a sulfonyl radical simultaneously. researchgate.net
The process that follows is a radical cascade:
The highly reactive sulfonyl radical adds to the alkene.
The resulting carbon-centered radical is then trapped by the iminyl radical to form the final β-amino sulfone product.
This method is considered highly atom-economical as it incorporates both functional groups from the N-sulfonyl ketimine into the alkene in a single step. organic-chemistry.orgnih.govacs.org The protocol is noted for its mild reaction conditions, broad substrate scope, prominent functional group tolerance, and high regioselectivity. researchgate.netacs.org It is applicable to both terminal and internal alkenes, with internal alkenes often reacting with high diastereoselectivity. nih.govacs.org This photochemical strategy represents an efficient and straightforward approach for accessing diverse β-amino sulfones. organic-chemistry.org
Table 4: Key Aspects of Photochemical Sulfonylimination of Alkenes
| Feature | Description | Reference |
| Reagents | Alkenes, N-sulfonyl ketimines (as bifunctional source of iminyl and sulfonyl radicals). | acs.org |
| Catalyst | Organo-photosensitizer (e.g., thioxanthone). | organic-chemistry.orgresearchgate.net |
| Conditions | Visible light irradiation, mild temperatures. | researchgate.net |
| Mechanism | Energy transfer from photosensitizer, homolytic N-S bond cleavage, radical addition to alkene. | organic-chemistry.orgresearchgate.net |
| Advantages | Atom-economical, high regioselectivity, broad functional group tolerance, mild conditions. | organic-chemistry.orgnih.govacs.org |
Computational Chemistry and in Silico Molecular Modeling Investigations of N 4 Phenoxyphenyl N Phenylsulfonyl Glycine
Ligand-Target Docking Studies for Putative Binding Site Identification:This part of the investigation was planned to computationally predict how N-(4-phenoxyphenyl)-N-(phenylsulfonyl)glycine might interact with and bind to specific protein targets. This would have involved:
Without any published data on these specific computational analyses for this compound, it is not possible to provide a detailed and scientifically accurate article as requested. The scientific community has not, to date, published research that would provide the necessary findings to populate these fields of study for this compound. Therefore, any attempt to generate such an article would be speculative and would not meet the standards of scientific accuracy.
Insufficient Data Available to Generate a Focused Article on the Computational Chemistry of this compound
Following a comprehensive series of targeted searches, it has been determined that there is a lack of specific, publicly available scientific literature detailing the computational chemistry and in silico molecular modeling investigations of the compound this compound. While general principles and methodologies in the fields of fragment-based drug discovery and multiscale computational protocols for protein-protein interface analysis are well-documented, their direct application and detailed findings concerning this particular molecule are not present in the accessible research landscape.
Searches for the compound, including potential synonyms such as DG-172, did not yield specific studies that would allow for a thorough and scientifically accurate discussion within the requested article structure. The available information discusses computational techniques in a broad context or in relation to other chemical entities, but fails to provide the specific data points, research findings, or detailed analyses necessary to construct an article focused solely on this compound as instructed.
Therefore, it is not possible to generate the requested article with the required level of detail, scientific accuracy, and adherence to the strict outline provided, as the foundational research data linking this compound to the specified areas of computational chemistry appears to be unavailable in the public domain at this time.
Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Analysis of N 4 Phenoxyphenyl N Phenylsulfonyl Glycine Derivatives
Systematic Modification and Correlative Biological Activity Assessments
Systematic modification of a lead compound is a cornerstone of medicinal chemistry. For derivatives of N-(4-phenoxyphenyl)-N-(phenylsulfonyl)glycine, this involves altering specific parts of the molecule—namely the aromatic rings and the linker region—and assessing the corresponding changes in biological potency.
The two primary aromatic systems in the this compound scaffold—the 4-phenoxyphenyl group and the phenylsulfonyl group—are key targets for modification to probe their interaction with biological targets. Research on related structures, such as 4-phenoxyquinoline and N-arylsulfonamide derivatives, provides insights into how substitutions on these rings can modulate activity. nih.govnih.gov
For instance, in studies on 4-phenoxyquinoline derivatives as kinase inhibitors, substitutions on the phenoxy group were found to be critical for potency. nih.gov Adding benzoyl or benzamide (B126) groups at the 4-position of the phenoxy moiety significantly enhanced inhibitory activity against specific kinases. nih.gov Similarly, for N-(aryl/heteroaryl)benzenesulfonamide derivatives evaluated for anticancer activity, the nature of the substituent on the benzenesulfonamide (B165840) ring played a crucial role. Compounds featuring a quinolin-8-yl moiety demonstrated the most potent cytotoxic activity against several human tumor cell lines. nih.gov
The electronic properties of these substituents are often a determining factor. Studies on other N-(4-substituted phenyl)glycine derivatives have shown that electron-withdrawing groups can increase anti-inflammatory activity. researchgate.net Conversely, in other systems, lipophilic groups introduced onto the aromatic rings have led to significantly improved biological effects. mdpi.com These findings suggest that the optimal substitution pattern is highly dependent on the specific biological target and its binding site characteristics.
| Scaffold/Derivative Class | Substitution Position | Substituent Type | Observed Impact on Biological Activity | Reference |
|---|---|---|---|---|
| 4-Phenoxyquinoline | 4-position of phenoxy group | Benzoyl, Benzamide | Enhanced kinase inhibitory activity | nih.gov |
| N-(aryl/heteroaryl)benzenesulfonamide | Benzenesulfonamide N-aryl group | Quinolin-8-yl | Potent anticancer activity | nih.gov |
| N-(2-acetyl-4-bromophenyl)-4-methylbenzenesulfonamide | Phenyl ring | Lipophilic 4-methoxystyryl group | Significantly improved anticholinesterase activity | mdpi.com |
| 2-aminopyridine derivatives | 4-aryl group | Electron-withdrawing groups | Increased anti-inflammatory activity | researchgate.net |
The N-(phenylsulfonyl)glycine linker is not merely a spacer but an integral component for molecular recognition and biological activity. This linker connects the two key aromatic regions and possesses specific chemical properties that influence how the molecule interacts with its target.
The glycine (B1666218) portion provides a degree of flexibility, allowing the aromatic moieties to adopt an optimal orientation within a binding pocket. nih.gov Glycine-rich linkers are often used in protein engineering to connect domains without imposing significant structural constraints. researchgate.net The polar nature of the glycine's carboxyl group can also participate in crucial hydrogen bonding interactions with target residues. nih.gov Studies involving the replacement of specific amino acids with glycine or its aza-analogs have demonstrated that such modifications can significantly alter cellular uptake and biological activity, highlighting the linker's importance beyond simple spacing. mdpi.com
Identification of Key Pharmacophoric Elements for Target Engagement
A pharmacophore model outlines the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological effect. For the this compound scaffold, the key pharmacophoric elements can be deduced from SAR studies. These typically include:
Two Aromatic/Hydrophobic Regions: Represented by the 4-phenoxyphenyl and phenylsulfonyl moieties, which likely engage in hydrophobic or π-stacking interactions with the target protein.
A Hydrogen Bond Donor/Acceptor: The sulfonamide group (specifically the oxygen atoms) acts as a strong hydrogen bond acceptor, while the NH group can act as a donor.
A Hydrogen Bond Acceptor/Anionic Center: The carboxyl group of the glycine linker can act as a hydrogen bond acceptor or, in its deprotonated state, as an anionic center for electrostatic interactions.
A Specific Spatial Arrangement: The relative orientation of these features, governed by the sulfonyl glycine linker, is critical for fitting into the specific topology of the target's binding site.
In one study, a conserved leader-linker duplex was identified as a key interaction in glycine riboswitches, which improved glycine-binding affinities significantly. cornell.edu This highlights that the linker region can be involved in crucial tertiary interactions that stabilize the bound conformation. cornell.edu
Development and Validation of Predictive QSAR Models for Compound Optimization
Quantitative Structure-Activity Relationship (QSAR) models establish a mathematical correlation between the chemical properties of a series of compounds and their biological activities. These predictive models are valuable tools for optimizing lead compounds and designing new derivatives with enhanced potency. nih.gov
For classes of compounds similar to this compound, QSAR studies have successfully identified key molecular descriptors that govern activity. nih.govresearchgate.netresearchgate.net These descriptors fall into several categories:
Physicochemical Properties: Such as the partition coefficient (LogP), which describes lipophilicity. Anion transport studies, for example, show that lipophilicity is a dominant factor in a compound's ability to partition into a cell membrane. rsc.org
Topological Descriptors: These relate to the branching and connectivity of the molecule.
Electronic Descriptors: Such as dipole moment and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which are important for reactivity and intermolecular interactions. researchgate.net
Steric/Geometrical Descriptors: Including molecular weight and polar surface area (PSA). nih.gov
These models are typically developed using statistical methods like Multiple Linear Regression (MLR) or machine learning approaches like Artificial Neural Networks (ANN). wu.ac.th A robust QSAR model is validated by its ability to accurately predict the activity of compounds not used in its development (an external test set). nih.gov For instance, a QSAR study on glucokinase inhibitors demonstrated high predictive power with a squared correlation coefficient (r²) of 0.88. wu.ac.th
| QSAR Study Subject | Key Molecular Descriptors Identified | Correlation with Activity | Statistical Model Used | Reference |
|---|---|---|---|---|
| Glycine Transporter Type 1 Inhibitors | Molecular Weight, LogP, Polar Surface Area (PSA) | Positive correlation | Multiple Linear Regression (MLR) | nih.gov |
| N-p-Tolyl/phenylsulfonyl L-amino Acid Thiolester Derivatives | Dipole moment, Energy of LUMO | Significant correlation with neurotrophic activity | Multiple Linear Regression (MLR) | researchgate.net |
| N-arylsulfonyl-N-2-pyridinyl-piperazines | Various physicochemical and topological descriptors | High predictive power (r² = 0.88) | MLR, PLS, ANN | wu.ac.th |
| Anion Transporters | Lipophilicity, Molecular Size, H-bond Acidity | Lipophilicity is the dominant factor | Mathematical modeling | rsc.org |
Stereochemical Implications in Structure-Activity Relationships, specifically for N-(phenylsulfonyl)glycine derivatives
Stereochemistry, the three-dimensional arrangement of atoms, is a critical factor in molecular recognition by biological targets, which are themselves chiral. While the parent N-(phenylsulfonyl)glycine is achiral, modifications to the glycine backbone, such as substitution at the α-carbon, would introduce a chiral center, leading to stereoisomers (enantiomers or diastereomers).
These stereoisomers can exhibit significantly different biological activities, affinities, and metabolic profiles. For example, in a study of phenylglycine derivatives acting at metabotropic glutamate (B1630785) receptors, different isomers displayed distinct activities. nih.gov The (S)- and (R)-enantiomers of a compound can fit differently into a chiral binding site, leading to one being highly active while the other is inactive or even has an opposing effect. Therefore, should the glycine moiety of this scaffold be modified to create a chiral center, the separation and individual testing of the stereoisomers would be essential to determine the optimal configuration for target engagement.
Molecular Mechanisms of Action and Biological Target Deconvolution
Modulation of Cellular Signaling Pathways
The biological activity of phenoxyphenyl compounds extends to the modulation of complex intracellular signaling pathways, which control inflammation, oxidative stress, and neurotransmission.
The Nuclear Factor Kappa B (NF-κB) pathway is a critical regulator of the inflammatory response. nih.gov While direct studies on N-(4-phenoxyphenyl)-N-(phenylsulfonyl)glycine are limited, the glycine (B1666218) component of the molecule is known to influence this pathway. Glycine has been shown to suppress the activation of NF-κB induced by tumor necrosis factor-alpha (TNF-α) in adipocytes. nih.gov This suggests that glycine can interfere with the signaling cascade that leads to the activation of NF-κB, a key transcription factor for pro-inflammatory cytokines. nih.gov This modulation of the NF-κB pathway by glycine indicates a potential mechanism by which glycine-containing compounds could exert anti-inflammatory effects. nih.gov
The Nrf2/KEAP1 pathway is a primary cellular defense mechanism against oxidative stress. mdpi.com It is orchestrated by the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) and its cytoplasmic inhibitor Keap1 (Kelch-like ECH-associated protein 1). mdpi.com Under conditions of oxidative stress, Nrf2 is released from Keap1, translocates to the nucleus, and initiates the transcription of a wide array of antioxidant and cytoprotective genes. nih.govmdpi.com Many natural compounds, particularly polyphenols, are known activators of the Nrf2 pathway. nih.gov The phenoxyphenyl moiety of this compound bears a structural resemblance to some polyphenolic compounds, suggesting a potential for interaction with the Keap1-Nrf2 system. Activators of this pathway typically work by modifying cysteine sensors on Keap1, which prevents the degradation of Nrf2 and allows it to accumulate and exert its protective effects. nih.gov
The glycine component of the molecule suggests a potential interaction with the glycinergic system in the central nervous system. Glycine acts as both an inhibitory neurotransmitter at its own receptors and as an essential co-agonist at the N-methyl-D-aspartate (NMDA) receptor, where it facilitates excitatory neurotransmission. researchgate.net The concentration of glycine in the synaptic cleft is regulated by glycine transporters, particularly Glycine Transporter Type 1 (GlyT1). nih.gov
A potent and selective GlyT1 inhibitor, N-[3-(4'-fluorophenyl)-3-(4'-phenylphenoxy)propyl]sarcosine, which notably contains a phenylphenoxy group similar to the subject compound, has been shown to potentiate NMDA receptor function in vivo. nih.gov By inhibiting GlyT1, this compound increases synaptic glycine levels, thereby enhancing the activity of NMDA receptors, which are known to be hypoactive in certain neurological disorders. nih.gov This suggests that compounds with a phenoxyphenyl structure could potentially modulate NMDA receptor activity by interacting with the glycinergic system. nih.gov The NMDA receptor itself possesses a strychnine-insensitive glycine binding site, which is a key target for modulating receptor function. mdpi.comresearchgate.net
| Pathway | Key Proteins | Potential Effect of Related Compounds | Mechanism/Rationale | Reference |
|---|---|---|---|---|
| NF-κB Pathway | NF-κB, TNF-α, IκB | Suppression of activation | The glycine moiety may interfere with TNF-α-induced activation of NF-κB. nih.gov | nih.gov |
| Nrf2/KEAP1 Pathway | Nrf2, Keap1 | Activation of Nrf2 | Structural similarity of the phenoxyphenyl group to polyphenolic Nrf2 activators. nih.gov | mdpi.comnih.gov |
| Glycinergic/Glutamatergic Signaling | GlyT1, NMDA Receptor | Potentiation of NMDA receptor function | Inhibition of GlyT1 by structurally related phenoxyphenyl compounds can increase synaptic glycine, enhancing NMDA receptor activity. nih.gov | researchgate.netnih.gov |
Despite a comprehensive search for information regarding the chemical compound "this compound," no specific data was found in the public domain concerning its role as a protein-protein interaction (PPI) modulator, its biological targets, or its mechanism of action. Research on compounds with similar structural motifs, such as N-[3-(4'-fluorophenyl)-3-(4'-phenylphenoxy)propyl]sarcosine, has identified them as inhibitors of the glycine transporter type 1 (GlyT1). Additionally, various N-(4-substituted phenyl)glycine derivatives have been investigated for their potential as anti-inflammatory agents.
However, there is a lack of available scientific literature detailing the specific protein-protein interactions modulated by "this compound." Without the identification of a primary biological target or a characterized mechanism of action for this specific compound, it is not possible to identify or discuss other potential protein-protein interaction modulators that would be relevant to its activity.
Therefore, the section on the identification of other potential protein-protein interaction modulators related to "this compound" cannot be developed at this time due to the absence of foundational research on the compound itself.
Advanced Research Avenues and Future Directions in N 4 Phenoxyphenyl N Phenylsulfonyl Glycine Research
Rational Design of Next-Generation Analogs with Enhanced Specificity and Potency
Rational drug design provides a systematic framework for optimizing the molecular structure of N-(4-phenoxyphenyl)-N-(phenylsulfonyl)glycine to achieve improved pharmacological properties. This approach moves beyond random screening, focusing instead on intentional, structure-based modifications to enhance binding affinity for a specific biological target, improve selectivity, and optimize pharmacokinetic profiles. The design of next-generation analogs would involve the systematic exploration of the structure-activity relationships (SAR) of its three primary structural components. rsc.orgresearchgate.net
The phenoxyphenyl moiety is recognized as a "privileged" structure in medicinal chemistry, known to interact favorably with hydrophobic pockets in various protein targets. nih.gov Modifications to this group, such as adding substituents (e.g., halogens, alkyl, or alkoxy groups) at different positions on either phenyl ring, could significantly alter binding interactions. researchgate.netnih.gov For instance, substitutions could enhance van der Waals forces, create new hydrogen bonds, or sterically hinder binding to off-target proteins, thereby increasing specificity.
The flexible glycine (B1666218) backbone offers further opportunities for modification. While the core glycine structure is crucial, altering its properties, for example by creating N-substituted glycine oligomers (peptoids), could enhance proteolytic stability, a significant advantage for developing viable drug candidates. nih.govnih.gov
A systematic SAR study would explore these modifications, as hypothetically detailed in the table below.
| Structural Moiety | Modification Strategy | Predicted Impact on Bioactivity | Rationale |
|---|---|---|---|
| Phenoxyphenyl Group | Addition of electron-withdrawing groups (e.g., -Cl, -CF₃) to the terminal phenoxy ring. | Potential increase in binding affinity and selectivity. | Enhances hydrophobic interactions and can modulate electronic properties for specific target engagement. nih.govresearchgate.net |
| Phenylsulfonyl Group | Substitution on the phenyl ring with para-methyl or para-methoxy groups. | Modulation of target interaction and pharmacokinetic properties. | Alters electronic distribution and hydrogen bonding capacity, potentially improving target residence time. rsc.orgresearchgate.net |
| Glycine Backbone | Introduction of a methyl group on the alpha-carbon. | Increased metabolic stability and conformational rigidity. | Steric hindrance can prevent enzymatic degradation and lock the molecule into a more bioactive conformation. nih.govresearchgate.net |
| Overall Structure | Introduction of a flexible linker between the phenoxyphenyl and sulfonyl-glycine moieties. | Exploration of new binding pockets and optimization of vector alignment. | Allows for greater conformational freedom to access different sub-pockets within a target's active site. |
Integration of Artificial Intelligence and Machine Learning in Compound Discovery
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the discovery and optimization of novel compounds like this compound. researchgate.netlifechemicals.com These computational tools can process vast and complex datasets far beyond human capacity, accelerating the design-build-test cycle of drug discovery. astrazeneca.com
Predictive ML algorithms , such as quantitative structure-activity relationship (QSAR) models, can be developed to predict the biological activity of newly designed analogs before they are synthesized. This in silico screening significantly reduces the time and cost associated with synthesizing and testing compounds that are unlikely to be successful. lifechemicals.com Furthermore, AI can predict crucial pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) and potential toxicity, helping to identify promising candidates early in the discovery pipeline.
AI platforms can also analyze complex biological data, such as genomic and proteomic information, to identify novel targets for which this compound analogs might be effective. acs.org This data-driven approach can uncover new therapeutic opportunities and applications for this chemical class.
Exploration of Polypharmacology and Multi-Target Directed Ligands
Complex multifactorial diseases like cancer, neurodegenerative disorders, and metabolic syndrome are often difficult to treat with single-target drugs due to the intricate and redundant nature of biological pathways. nih.govfrontiersin.org Polypharmacology, an approach that involves designing single chemical entities known as multi-target-directed ligands (MTDLs) to modulate multiple targets simultaneously, has emerged as a promising therapeutic strategy. nih.govresearchgate.netnih.gov
The distinct structural motifs within this compound make it an excellent candidate for development as an MTDL. researchgate.net The phenoxyphenyl portion could be designed to interact with one target, while the phenylsulfonyl-glycine part could be tailored to bind to another. This strategy could be particularly effective in diseases where hitting multiple nodes in a pathogenic network is required for a therapeutic effect. nih.gov
For example, in the context of Alzheimer's disease, an analog could be engineered to inhibit both acetylcholinesterase and β-amyloid aggregation, two key pathological processes. nih.govresearchgate.net The rational design principles discussed previously, guided by computational modeling, would be essential to achieve the desired activity profile against multiple targets while minimizing off-target effects. The goal is to create a single molecule with a predictable pharmacokinetic profile that avoids the potential for drug-drug interactions that can occur with combination therapies. nih.gov
Application of Advanced Biophysical Techniques for Binding and Conformational Studies
A deep understanding of how this compound and its analogs interact with their biological targets at a molecular level is crucial for successful drug development. Advanced biophysical techniques are indispensable for elucidating the thermodynamics, kinetics, and structural basis of these interactions. nih.gov A combination of methods is often used to obtain a comprehensive picture of the binding event. nih.gov
Isothermal Titration Calorimetry (ITC) can directly measure the binding affinity (Kd), stoichiometry (n), and the thermodynamic parameters (enthalpy ΔH and entropy ΔS) of the interaction. This information provides a complete thermodynamic profile of binding, revealing the forces that drive the interaction.
Surface Plasmon Resonance (SPR) is a label-free technique used to measure the kinetics of binding, providing association (kon) and dissociation (koff) rate constants. nih.gov This kinetic data is critical for understanding the target residence time of a compound, which often correlates better with in vivo efficacy than binding affinity alone.
Nuclear Magnetic Resonance (NMR) Spectroscopy offers detailed insights into protein-ligand interactions in solution. nih.gov Ligand-observed NMR experiments can be used for screening and identifying binding, while protein-observed NMR can map the binding site on the target protein and report on conformational changes that occur upon ligand binding. dntb.gov.ua
X-ray Crystallography provides high-resolution, three-dimensional structural information of the ligand bound to its target protein. This atomic-level detail is invaluable for structure-based drug design, allowing medicinal chemists to visualize the precise interactions and rationally design modifications to improve binding. nih.gov
Differential Scanning Fluorimetry (DSF) , also known as a thermal shift assay, is a high-throughput method to screen for ligand binding by measuring changes in protein thermal stability. researchgate.net It is a powerful tool for initial hit identification and for validating binding in a cost-effective manner.
The table below summarizes the key biophysical techniques and the critical information they can provide in the study of this compound.
| Biophysical Technique | Key Information Provided | Application in Drug Discovery |
|---|---|---|
| Isothermal Titration Calorimetry (ITC) | Binding Affinity (Kd), Enthalpy (ΔH), Entropy (ΔS), Stoichiometry | Lead optimization, understanding binding thermodynamics. researchgate.net |
| Surface Plasmon Resonance (SPR) | Binding Kinetics (kon, koff), Affinity (Kd) | Hit validation, lead optimization, determining target residence time. nih.gov |
| Nuclear Magnetic Resonance (NMR) | Binding site mapping, conformational changes, structural dynamics. | Fragment screening, structural biology, validation of binding mode. dntb.gov.ua |
| X-ray Crystallography | High-resolution 3D structure of the protein-ligand complex. | Structure-based drug design, precise visualization of interactions. nih.gov |
| Differential Scanning Fluorimetry (DSF) | Ligand-induced protein stabilization (ΔTm). | High-throughput screening, hit validation. researchgate.net |
By pursuing these advanced research avenues, the scientific community can systematically explore and optimize the therapeutic potential of the this compound scaffold, paving the way for the development of novel and effective medicines.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(4-phenoxyphenyl)-N-(phenylsulfonyl)glycine, and how can reaction conditions be optimized?
- Methodology :
- Step 1 : Start with glycine as the core structure. Introduce the sulfonyl group via reaction with phenylsulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) to form N-(phenylsulfonyl)glycine.
- Step 2 : React the intermediate with 4-phenoxyphenylamine using a coupling agent (e.g., EDC/HOBt) in anhydrous acetonitrile or DMF. Microwave-assisted synthesis (60–80°C, 30–60 min) can improve yield and reduce by-products .
- Step 3 : Purify the final product via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol. Monitor purity using HPLC (C18 column, acetonitrile/water mobile phase) .
Q. How can structural characterization of this compound be performed to confirm its identity?
- Analytical Workflow :
- NMR : Use - and -NMR to confirm substitution patterns. Key signals include the sulfonyl group (δ 3.5–4.0 ppm for CH adjacent to SO) and phenoxyphenyl protons (δ 6.8–7.5 ppm) .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion [M+H] and fragmentation patterns (e.g., loss of SO or phenoxy groups) .
- X-ray Crystallography : For solid-state confirmation, grow single crystals in ethanol/water mixtures and analyze bond lengths/angles, particularly the sulfonamide linkage .
Q. What in vitro assays are suitable for preliminary evaluation of biological activity?
- Approach :
- Enzyme Inhibition : Test against aldose reductase (AR) using rat lens AR assays, as structurally similar sulfonamide glycines (e.g., N-[4-(benzoylamino)phenylsulfonyl]glycine) show AR inhibition (IC values < 10 µM) .
- Antimicrobial Activity : Use microdilution assays (MIC determination) against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans), given the activity of dichlorophenyl analogs .
Advanced Research Questions
Q. How do structural modifications (e.g., substituents on the phenyl rings) influence the compound’s reactivity and biological activity?
- Structure-Activity Relationship (SAR) Strategy :
- Electron-Withdrawing Groups : Replace phenoxy with nitro or chloro groups to enhance electrophilicity and enzyme binding. For example, N-(2,3-dichlorophenyl)-N-(methylsulfonyl)glycine shows increased antimicrobial potency due to improved membrane penetration .
- Steric Effects : Compare methylsulfonyl (smaller) vs. phenylsulfonyl (bulkier) groups; bulkier groups may reduce off-target interactions but limit solubility .
- Table : Key Structural Modifications and Effects
| Substituent | Position | Effect on Activity | Reference |
|---|---|---|---|
| Cl | 2,3- | ↑ Antimicrobial | |
| NO | 4- | ↑ Enzyme Inhibition | |
| OPh (phenoxy) | 4- | Moderate solubility |
Q. How can contradictions in biological data (e.g., divergent IC values across studies) be resolved?
- Troubleshooting Framework :
- Assay Variability : Standardize protocols (e.g., AR assay pH, temperature) and include positive controls (e.g., epalrestat for AR inhibition) .
- Solubility Issues : Use co-solvents (e.g., DMSO ≤1%) or prodrug strategies (e.g., methyl ester derivatives) to improve bioavailability in cellular assays .
- Metabolic Stability : Perform liver microsome assays to assess CYP450-mediated degradation, which may explain inconsistent in vivo vs. in vitro results .
Q. What computational methods are effective for predicting the compound’s interaction with biological targets?
- Modeling Workflow :
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to simulate binding to aldose reductase (PDB: 1AH3). Focus on hydrogen bonding with Trp219 and hydrophobic interactions with Phe122 .
- DFT Calculations : Optimize geometry at B3LYP/6-31G* level to calculate electrostatic potential maps, identifying nucleophilic regions (e.g., sulfonamide sulfur) for reaction prediction .
Q. How can in vivo pharmacokinetics and ocular penetration be enhanced for therapeutic applications?
- Advanced Delivery Strategies :
- Prodrug Design : Synthesize methyl or ethyl esters to improve corneal permeability. Hydrolyze enzymatically in target tissues to release active glycine .
- Co-administration : Use probenecid (an OAT inhibitor) to reduce renal clearance and prolong systemic exposure, as demonstrated for related sulfonamide glycines .
Key Notes for Experimental Design
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
